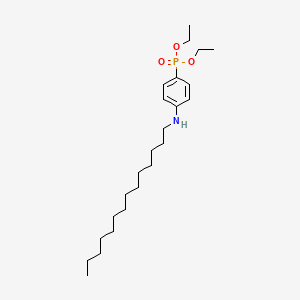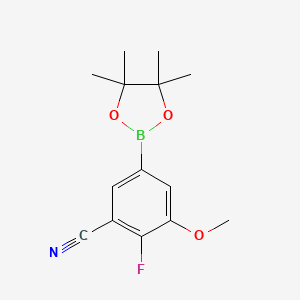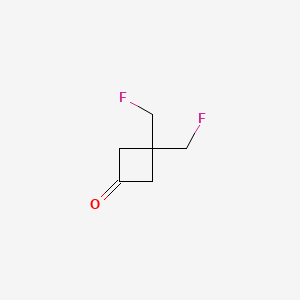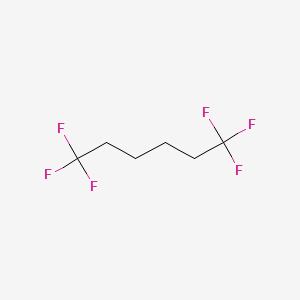
1,1,1,6,6,6-Hexafluorohexane
Vue d'ensemble
Description
1,1,1,6,6,6-Hexafluorohexane, also known as HFE-7100, is a colorless, odorless, and non-flammable liquid that belongs to the family of hydrofluoroethers. It has a high boiling point, low surface tension, and excellent chemical stability, making it a popular choice as a solvent and heat transfer fluid in various industries.
Applications De Recherche Scientifique
Electrosynthesis and Electrochemical Applications
1,1,1,6,6,6-Hexafluorohexane has been utilized in electrosynthesis, particularly in the electropolymerization of fluorene. Research conducted by Dong et al. (2009) highlights the use of an ionic liquid containing hexafluorophosphate for the anodic oxidation electropolymerization of fluorene. The resulting polyfluorene films demonstrated promising electrocatalytic activity, potentially useful in fuel oxidation (Dong et al., 2009).
Environmental Impact and Wastewater Treatment
Research on fluorochemicals in wastewater treatment facilities indicates the persistence and transformation of compounds like 1,1,1,6,6,6-Hexafluorohexane. Schultz et al. (2006) reported significant changes in the mass flows of various fluorochemicals during wastewater treatment processes, highlighting the challenge of removing these compounds from water sources (Schultz et al., 2006).
Health and Environmental Monitoring
Studies like that of Calafat et al. (2007) have examined the prevalence of polyfluoroalkyl chemicals (PFCs), including derivatives of 1,1,1,6,6,6-Hexafluorohexane, in the general population. This research sheds light on the widespread exposure to these chemicals and the need for monitoring their levels in various environments (Calafat et al., 2007).
Material Science and Chemical Synthesis
In material science and synthetic chemistry, compounds related to 1,1,1,6,6,6-Hexafluorohexane are used for various applications. For instance, Lv et al. (2018) discussed an iron-based metal-organic framework with hydrophobic properties, potentially relevant for the separation of hexane isomers, an application that could be explored with hexafluorohexane derivatives (Lv et al., 2018).
Molecular Chemistry and Interaction Studies
Research on ion/molecule reactions, such as those by Chen et al. (1994), involves studying the interactions and fragmentation mechanisms of molecules including 1,1,1,6,6,6-Hexafluorohexane. Such studies are crucial for understanding the chemical behavior of these molecules under various conditions (Chen et al., 1994).
Propriétés
IUPAC Name |
1,1,1,6,6,6-hexafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6/c7-5(8,9)3-1-2-4-6(10,11)12/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCQYWPFVBWOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,6,6,6-Hexafluorohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)
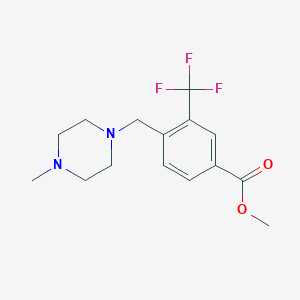
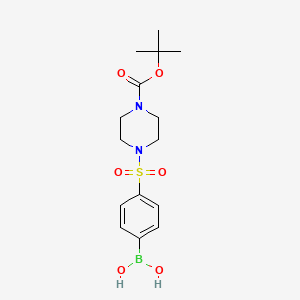

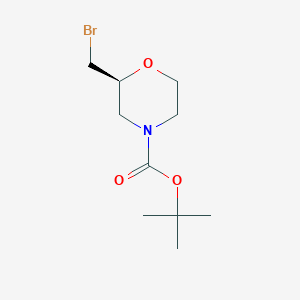
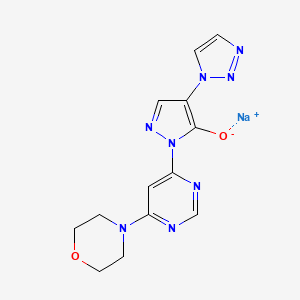
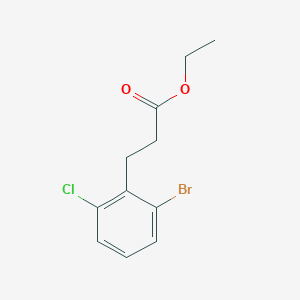
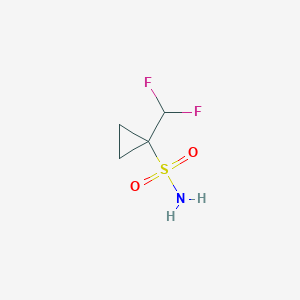
![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)
